1-(Benzyloxy)-2-(chloromethyl)benzene
Overview
Description
1-(Benzyloxy)-2-(chloromethyl)benzene is an organic compound with the molecular formula C14H13ClO It is a derivative of benzene, where a benzyloxy group is attached to the first carbon and a chloromethyl group is attached to the second carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-benzyloxybenzene with chloromethylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective chloromethylation at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chloromethylation processes using specialized reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substitution reactions yield various substituted benzyl derivatives.
- Oxidation reactions produce benzaldehyde or benzoic acid derivatives.
- Reduction reactions result in the formation of 1-(benzyloxy)-2-methylbenzene.
Scientific Research Applications
1-(Benzyloxy)-2-(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Benzyloxy)-2-(chloromethyl)benzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the benzyloxy group is targeted by oxidizing agents, leading to the formation of aldehydes or acids.
Comparison with Similar Compounds
1-(Benzyloxy)-4-(chloromethyl)benzene: Similar structure but with the chloromethyl group at the fourth position.
1-(Benzyloxy)-3-(chloromethyl)benzene: Chloromethyl group at the third position.
Uniqueness: 1-(Benzyloxy)-2-(chloromethyl)benzene is unique due to the specific positioning of the benzyloxy and chloromethyl groups, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
1-(chloromethyl)-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFXBUAZOPRAJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340316 | |
Record name | 1-(Benzyloxy)-2-(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23915-08-4 | |
Record name | 1-(Benzyloxy)-2-(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzyloxy)-2-(chloromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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